
Ipecoside
描述
依佩柯碱是一种天然存在的生物碱,从植物属Psychotria中分离出来。它是一种多巴胺-吲哚生物碱,具有复杂的分子结构,其特点是存在吲哚核和多个羟基。 依佩柯碱的分子式为C27H35NO12,分子量为565.57 g/mol .
准备方法
合成路线和反应条件: 依佩柯碱可以通过多种方法合成,包括将脂肪烃转化为吲哚以及色胺与苯胺的缩合反应 。合成过程涉及多个步骤,包括中间体的形成及其在受控条件下的后续反应。
工业生产方法: 依佩柯碱的工业生产通常涉及从Psychotria ipecacuanha的根中提取该化合物。 提取过程包括溶剂提取、纯化和结晶,以获得高纯度的依佩柯碱 .
化学反应分析
反应类型: 依佩柯碱会发生各种化学反应,包括氧化反应、还原反应和取代反应。这些反应是由其结构中存在多个官能团而促成的。
常用试剂和条件:
氧化: 可以使用高锰酸钾和过氧化氢等常见的氧化剂氧化依佩柯碱。
还原: 使用硼氢化钠和氢化铝锂等还原剂还原依佩柯碱。
取代: 可以使用氢氧化钠和碳酸钾等试剂进行亲核取代反应。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,依佩柯碱的氧化可以导致羧酸的形成,而还原可以产生醇 .
科学研究应用
依佩柯碱在科学研究中具有广泛的应用范围:
化学: 它被用作合成各种复杂有机分子的前体。
生物学: 依佩柯碱因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其在治疗癌症和传染病等疾病中的治疗潜力。
5. 作用机理
依佩柯碱的作用机理涉及其与特定分子靶标和途径的相互作用。它通过与受体和酶结合而发挥作用,从而调节各种生化途径。 例如,依佩柯碱已被证明可以抑制参与生物碱生物合成的某些酶,从而影响植物中的代谢途径 .
类似化合物:
吐根碱: 另一种从Psychotria ipecacuanha中分离出的生物碱,以其催吐特性而闻名。
吐根碱: 类似于吐根碱,它也来自Psychotria ipecacuanha,具有类似的生物活性。
比较: 依佩柯碱的分子结构是独特的,其中包括吲哚核和多个羟基。这种结构上的独特性使其具有独特的化学和生物学特性。 与吐根碱和吐根碱不同,依佩柯碱在科学研究和工业中具有更广泛的应用 .
作用机制
The mechanism of action of Ipecoside involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, leading to the modulation of various biochemical pathways. For example, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of alkaloids, thereby affecting the metabolic pathways in plants .
相似化合物的比较
Emetine: Another alkaloid isolated from Psychotria ipecacuanha, known for its emetic properties.
Cephaeline: Similar to Emetine, it is also derived from Psychotria ipecacuanha and has similar biological activities.
Comparison: Ipecoside is unique in its molecular structure, which includes an indole nucleus and multiple hydroxyl groups. This structural uniqueness contributes to its distinct chemical and biological properties. Unlike Emetine and Cephaeline, this compound has a broader range of applications in scientific research and industry .
属性
IUPAC Name |
methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO12/c1-4-14-16(8-18-15-9-20(32)19(31)7-13(15)5-6-28(18)12(2)30)17(25(36)37-3)11-38-26(14)40-27-24(35)23(34)22(33)21(10-29)39-27/h4,7,9,11,14,16,18,21-24,26-27,29,31-35H,1,5-6,8,10H2,2-3H3/t14-,16+,18-,21-,22-,23+,24-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISXROCIXKXUPS-OWVLCBNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=CC(=C(C=C2[C@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15401-60-2 | |
| Record name | Methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl]methyl]-3-ethenyl-2-(β-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biosynthetic origin of ipecoside and how does it relate to other alkaloids?
A1: this compound is a monoterpenoid-tetrahydroisoquinoline alkaloid primarily found in Psychotria ipecacuanha. Its biosynthesis begins with the condensation of dopamine and secologanin, a common precursor to various indole alkaloids. [, , , ] This initial condensation leads to the formation of N-deacetylisothis compound, which exists as two epimers (1α(S) and 1β(R)). While the 1α(S)-epimer is involved in the biosynthesis of emetine, the 1β(R)-epimer is specifically converted into this compound. [, , ] Interestingly, this compound shares structural similarities with alangiside, another monoterpenoid alkaloid found in Alangium lamarckii, highlighting the interconnected pathways of alkaloid biosynthesis. [, , ]
Q2: What is unique about the enzyme responsible for the deglucosylation step in this compound biosynthesis?
A2: A specific β-D-glucosidase, IpeGlu1, isolated from P. ipecacuanha, plays a crucial role in this compound biosynthesis. [] IpeGlu1 exhibits high specificity for glucosidic Ipecac alkaloids, preferring to hydrolyze 1β(R)-epimers like N-deacetylthis compound, the direct precursor to this compound. [] This preference is notable because, while this compound (1β(R)) is a major alkaloid in P. ipecacuanha, the enzyme's activity towards the 1α(S)-epimer suggests potential compartmentalization within the plant to control the distinct metabolic fates of these epimers. []
Q3: How does the structure of this compound relate to its chemical properties?
A3: this compound, chemically named 11-(β-D-glucopyranosyloxy)-5,11,12,12a,13,13a-hexahydro-2,3-dimethoxy-12-vinyl-6H-benzo[a]pyrano[3,4-g]quinolizin-8-one, contains a dihydroisoquinoline ring with an expected geometry. [] Its dihydropyranyl ring adopts a 'half-chair' conformation, while the glucose moiety exists in the stable chair form. [] This structural information, coupled with its absolute configuration (determined by hydrolysis yielding D-glucose), forms the basis for understanding its interactions and potential biological activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


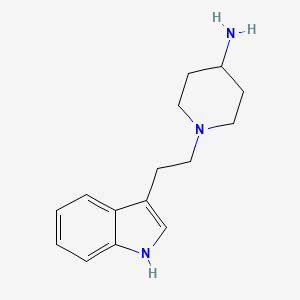

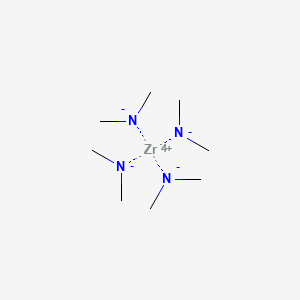
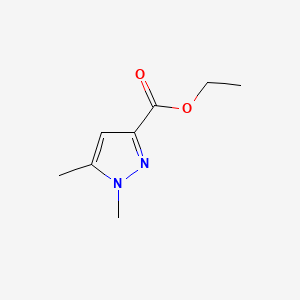
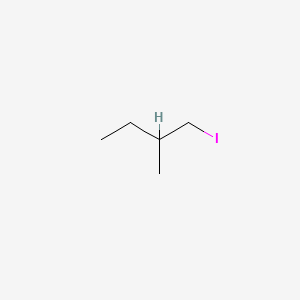
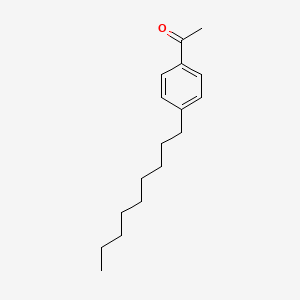


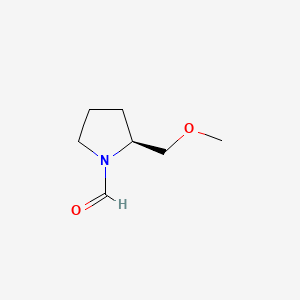
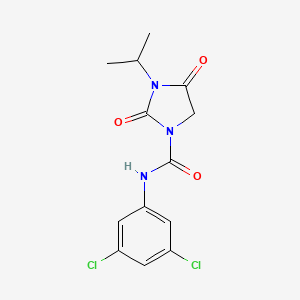
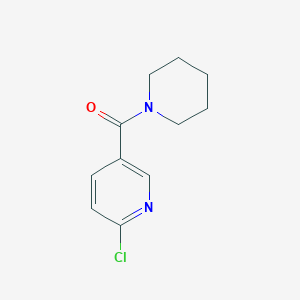

![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)

